Bis(1,2,2-trimethylpropyl) methylphosphonate
Description
Properties
IUPAC Name |
3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQAITMTGIQAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990607 | |
| Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-58-6 | |
| Record name | Bis(1,2,2-trimethylpropyl) methylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Direct Esterification
Direct esterification of methylphosphonic acid with pinacolyl alcohol remains a foundational method. The reaction is typically conducted under reflux with a strong acid catalyst, such as benzenesulfonic acid, and an inert gas blanket to mitigate side reactions:
$$
\text{CH}3\text{PO(OH)}2 + 2 \, \text{C}6\text{H}{13}\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{PO(OC}6\text{H}{13}\text{)}2 + 2 \, \text{H}_2\text{O}
$$
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Benzenesulfonic acid (0.5 mol%) | |
| Temperature | 120–140°C | |
| Reaction Time | 8–12 hours | |
| Yield | 70–85% |
This method produces DPMP with ~95% purity after distillation, though the reaction requires careful water removal to shift equilibrium toward the product.
Transesterification of Trimethyl Phosphite
An alternative approach involves transesterifying trimethyl phosphite with pinacolyl alcohol. This method avoids handling corrosive methylphosphonic acid and proceeds via a two-step mechanism:
Michaelis-Arbuzov Reaction :
$$
\text{P(OR)}3 + \text{CH}3\text{X} \rightarrow \text{CH}3\text{PO(OR)}2 + \text{RX}
$$
Here, trimethyl phosphite reacts with methyl halides to form dimethyl methylphosphonate.Alcohol Exchange :
$$
\text{CH}3\text{PO(OCH}3\text{)}2 + 2 \, \text{C}6\text{H}{13}\text{OH} \rightarrow \text{CH}3\text{PO(OC}6\text{H}{13}\text{)}2 + 2 \, \text{CH}3\text{OH}
$$
Pinacolyl alcohol displaces methanol under catalytic conditions, yielding DPMP.
Table 2: Transesterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Titanium isopropoxide (2 mol%) | |
| Temperature | 80–100°C | |
| Reaction Time | 6–8 hours | |
| Yield | 75–90% |
Purification and Characterization
Crude DPMP is typically purified via fractional distillation under reduced pressure (1–5 mmHg) to isolate the product from unreacted alcohol and oligomers. Advanced analytical techniques confirm purity:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies residual solvents and byproducts.
- Nuclear Magnetic Resonance (NMR) : $$^{31}\text{P}$$ NMR shows a singlet at δ 28–30 ppm for the phosphonate group, while $$^{1}\text{H}$$ NMR confirms methyl and pinacolyl protons.
Table 3: Purity Data for DPMP from Industrial Sources
| Source | Purity (%) | Method | Reference |
|---|---|---|---|
| In-house synthesis | 95.0 | Distillation | |
| Commercial (Thermo Sci.) | 97.0 | Column chromatography |
Industrial-Scale Production Considerations
Large-scale DPMP synthesis prioritizes cost-effectiveness and safety. Key considerations include:
- Catalyst Recovery : Benzenesulfonic acid is neutralized and recycled to reduce waste.
- Inert Atmosphere : Nitrogen or argon blankets prevent oxidation during high-temperature steps.
- Byproduct Management : Methanol from transesterification is condensed and reused.
A typical batch process produces 50–100 kg of DPMP with a cycle time of 24–48 hours.
Scientific Research Applications
Flame Retardant Applications
Bis(1,2,2-trimethylpropyl) methylphosphonate has been identified as a flame-retardant additive in various materials, particularly in polymer formulations. Its effectiveness stems from its ability to form a protective char layer when exposed to heat, thus inhibiting combustion.
Case Study: Flame Retardant in Lithium-Ion Batteries
Research indicates that incorporating this compound into lithium-ion electrolytes enhances thermal stability and reduces flammability. The char formation during combustion acts as a barrier, slowing down the spread of flames and protecting the battery components .
Catalytic Applications
The compound serves as a catalyst in several organic reactions, particularly in phosphorylation processes.
Example Reactions:
- Phosphorylation of Alcohols : It is used to phosphorylate polyfluoroalkanols, which are significant in synthesizing various fluorinated compounds .
- Synthesis of Anticancer Agents : It plays a role in the synthesis of bioactive compounds such as dictyostatin, which stabilizes microtubules and is being studied for its anticancer properties .
Research in Biodegradation
Studies have explored the biodegradation of this compound in contaminated environments. Its breakdown products can impact microbial activity and soil health.
Findings:
Research has shown that bacterial consortia can effectively degrade this phosphonate compound, leading to the reduction of environmental toxicity associated with its use in industrial applications .
Dual-Use Regulation
Due to its potential applications in chemical weapons and military uses (specifically as a precursor for nerve agents), this compound is subject to strict regulatory controls under dual-use regulations. This includes monitoring for its synthesis and distribution to prevent misuse .
Data Table of Applications
Mechanism of Action
The mechanism of action of Bis(1,2,2-trimethylpropyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and has potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and regulatory differences between Bis(1,2,2-trimethylpropyl) methylphosphonate and related compounds:
Soman (GD)
- Structure: Soman replaces one ester oxygen in this compound with a fluorine atom, forming a phosphonofluoridate.
- Reactivity : The fluorine atom enhances electrophilicity, enabling rapid inhibition of acetylcholinesterase (AChE). This makes soman a lethal nerve agent .
- Aging Process : Soman-inhibited AChE undergoes rapid "aging" (dealkylation), which is accelerated by Trp-86 in the enzyme’s active site .
Diisopropyl Methylphosphonate
- Structure : Smaller isopropyl groups reduce steric hindrance compared to pinacolyl esters.
- Applications : Used as a simulant in decontamination studies due to lower toxicity and similar hydrolysis kinetics to nerve agents .
Pinacolyl Propyl Methylphosphonate
- Structure : Incorporates a sulfur atom and a propyl group, altering solubility and reactivity.
Butyl Methylphosphinate
- Structure : Phosphinate ester (P=O replaced with P–O–C), reducing hydrolytic stability.
- Reactivity : Less reactive toward AChE, making it a low-toxicity analog .
Hydrolysis and Environmental Stability
Biological Activity
Bis(1,2,2-trimethylpropyl) methylphosphonate (CAS Number: 7040-58-6) is an organophosphorus compound that has garnered attention for its biological activity and potential applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₉O₃P
- Molecular Weight : 264.3413 g/mol
- IUPAC Name : Phosphonic acid, methyl-, bis(1,2,2-trimethylpropyl) ester
- Other Names : Methylphosphonic acid, dipinacolyl ester; Dipinacolyl methylphosphonate
This compound functions as a phosphonate ester, which can influence biological systems through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing overstimulation of cholinergic receptors. Such mechanisms are characteristic of many organophosphorus compounds and contribute to their biological activity.
Biological Activity Overview
- Neurotoxicity :
- Genotoxicity :
- Environmental Stability :
Table 1: Summary of Biological Studies on this compound
Case Studies
- Case Study 1 : A study conducted on the effects of this compound on AChE activity demonstrated that while it inhibited enzyme function at higher concentrations, its impact was significantly lower than that of more toxic organophosphate analogs such as sarin and soman .
- Case Study 2 : An assessment of dermal exposure showed that the compound's penetration through skin was minimal and below detection limits in controlled experiments . This finding suggests a lower risk for acute toxicity through dermal routes compared to other organophosphate compounds.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying Bis(1,2,2-trimethylpropyl) methylphosphonate?
Methodological Answer:
Synthesis typically involves the reaction of methylphosphonic acid with 1,2,2-trimethylpropyl alcohol under controlled esterification conditions. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) for improved yield .
- Solvent optimization : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis of intermediates.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
Purification employs fractional distillation under reduced pressure (0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via NMR (¹H/³¹P) and GC-MS to confirm absence of unreacted alcohol or phosphonic acid residues .
Advanced: How can this compound be utilized in membrane separation technologies?
Methodological Answer:
The compound’s hydrophobic phosphonate groups and branched alkyl chains make it a candidate for:
- Liquid membrane design : Assess its efficacy in selective ion transport (e.g., heavy metals) by testing permeability coefficients in supported liquid membranes (SLMs).
- Polymer composite membranes : Incorporate into polydimethylsiloxane (PDMS) matrices and evaluate separation performance for organic solvents via pervaporation experiments.
Reference methodologies in CRDC subclass RDF2050104 (membrane technologies) for experimental frameworks, including flux measurements and selectivity calculations under varying pH/temperature .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ³¹P NMR : Confirm phosphonate ester bond formation (δ ≈ 25–30 ppm) and monitor degradation products.
- FT-IR : Identify P=O stretching (~1250 cm⁻¹) and C-O-P vibrations (~1050 cm⁻¹).
- Chromatography :
- HPLC-ELSD : Quantify purity using evaporative light scattering detection with a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 265.3) and fragment patterns .
Advanced: How do researchers reconcile discrepancies in reported physicochemical properties (e.g., molecular mass)?
Methodological Answer:
Discrepancies (e.g., 264.3413 vs. 264.346 g/mol ) arise from isotopic variations or measurement techniques. To resolve:
Calibrate instruments using certified standards (e.g., NIST reference materials).
Cross-validate via multiple methods:
- MALDI-TOF for exact mass.
- Elemental analysis (C/H/P/O) to confirm empirical formula.
Computational validation : Compare experimental data with ab initio calculations (e.g., Gaussian software) for molecular mass and stability .
Advanced: What factors influence the stability of this compound under experimental conditions?
Methodological Answer:
Stability depends on:
- Thermal stress : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C).
- Hydrolytic resistance : Test in aqueous buffers (pH 2–12) at 25–60°C; monitor via ³¹P NMR for hydrolysis to methylphosphonic acid.
- Oxidative stability : Expose to O₂ or H₂O₂ and track peroxide formation via iodometric titration. Store under inert atmosphere (N₂/Ar) in amber glass to prevent photodegradation .
Advanced: How can computational modeling elucidate the interaction mechanisms of this compound in catalytic systems?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation behavior in nonpolar solvents (e.g., hexane) to assess aggregation tendencies.
- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., phosphoryl oxygen) for ligand design in coordination chemistry.
- Docking studies : Screen interactions with enzymes (e.g., phosphotriesterases) to predict binding affinities and degradation pathways. Use software like GROMACS or AutoDock with force fields parameterized for organophosphorus compounds .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- LogP : ~3.5 (predicted via ChemSpider ), indicating high lipophilicity.
- Vapor pressure : <0.1 mmHg at 25°C, requiring vacuum handling for distillation.
- Solubility : Miscible with chlorinated solvents (e.g., DCM) but insoluble in water (<0.1 g/L).
These properties guide solvent selection for reactions, extraction protocols, and environmental fate studies .
Advanced: What methodological frameworks support the study of this compound’s role in non-automotive combustion engineering?
Methodological Answer:
As a potential fuel additive (CRDC subclass RDF2050106 ):
- Combustion calorimetry : Measure heat of combustion in oxygen bomb calorimeters.
- Emission profiling : Use GC-MS to quantify phosphorous oxide (POₓ) emissions in exhaust gases.
- Lubricity testing : Evaluate anti-wear properties via high-frequency reciprocating rig (HFRR) under ASTM D6079. Compare with commercial additives (e.g., tricresyl phosphate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
